molecular formula C11H16O B2465343 (3-Tert-butylphenyl)methanol CAS No. 51503-09-4

(3-Tert-butylphenyl)methanol

Cat. No.: B2465343
CAS No.: 51503-09-4
M. Wt: 164.248
InChI Key: RIKYKLGLLTYYPM-UHFFFAOYSA-N
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Description

(3-Tert-butylphenyl)methanol is an organic compound with the molecular formula C₁₁H₁₆O It is a type of alcohol where the hydroxyl group (-OH) is attached to a phenyl ring substituted with a tert-butyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Tert-butylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (3-tert-butylphenyl)acetone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form (3-tert-butylphenyl)formaldehyde or (3-tert-butylphenyl)acetic acid, depending on the oxidizing agent used.

    Reduction: The compound can be further reduced to form (3-tert-butylphenyl)methane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: (3-Tert-butylphenyl)formaldehyde, (3-tert-butylphenyl)acetic acid

    Reduction: (3-Tert-butylphenyl)methane

    Substitution: (3-Tert-butylphenyl)chloride

Scientific Research Applications

(3-Tert-butylphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of (3-tert-butylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.

Comparison with Similar Compounds

    (4-Tert-butylphenyl)methanol: Similar structure but with the tert-butyl group at the para position.

    (2-Tert-butylphenyl)methanol: Similar structure but with the tert-butyl group at the ortho position.

    Phenylmethanol (Benzyl alcohol): Lacks the tert-butyl group, resulting in different chemical properties.

Uniqueness: (3-Tert-butylphenyl)methanol is unique due to the position of the tert-butyl group, which influences its chemical reactivity and physical properties. The meta substitution pattern can affect the compound’s steric and electronic characteristics, making it distinct from its ortho and para counterparts.

Properties

IUPAC Name

(3-tert-butylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKYKLGLLTYYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension (40 ml) of lithium aluminum hydride (1.38 g, 36.2 mmol) in ether was added dropwise a solution of 3-tert-butylbenzoic acid (3.13 g, 17.6 mmol) in ether (40 ml) under ice-cooling, and the mixture was stirred at room temperature for 2 hrs. After completion of the reaction, water (1.38 ml), 15% aqueous sodium hydroxide solution (1.38 ml) and water (4.2 ml) were successively added dropwise slowly under ice-cooling. The obtained solid was filtered with celite, and washed with ethyl acetate. The filtrate was concentrated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=8:1, 4:1) to give 3-tert-butylbenzyl alcohol (2.59 g, 90%) as a colorless transparent oil.
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